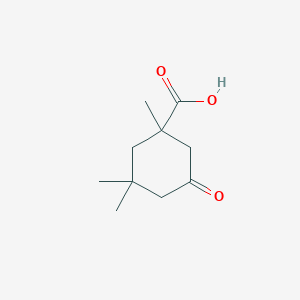

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-9(2)4-7(11)5-10(3,6-9)8(12)13/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGFBPPHVKLFHLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(C1)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648230 | |

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91057-32-8 | |

| Record name | 1,3,3-Trimethyl-5-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid mechanism

An In-depth Technical Guide to the Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid

Introduction

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a substituted cyclic keto acid with a molecular structure that presents interesting possibilities for further chemical transformations. Its bifunctional nature, containing both a ketone and a carboxylic acid, makes it a valuable synthon in the development of more complex molecules, including potential pharmaceutical intermediates and specialty chemicals. The gem-dimethyl group at the 3-position and the additional methyl group at the 1-position create a specific stereochemical and electronic environment that influences its reactivity. This guide provides a detailed examination of a plausible and mechanistically rich synthetic route to this target molecule, designed for researchers, chemists, and professionals in drug development.

Overall Synthetic Strategy

The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid can be efficiently approached through a three-step sequence starting from the readily available industrial chemical, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). The core of this strategy involves the formation of a saturated cyclic ketone, followed by a classic rearrangement reaction to introduce the carboxylic acid functionality at the desired position.

The proposed synthetic pathway is as follows:

-

Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of isophorone to yield 3,5,5-trimethylcyclohexan-1-one.

-

α-Halogenation: Selective halogenation at the C2 position of the saturated ketone to produce an α-haloketone intermediate.

-

Favorskii Rearrangement: Base-induced rearrangement of the α-haloketone to form the target 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

This approach is predicated on well-established and reliable organic transformations, allowing for a high degree of control and predictability.

Step 1: Synthesis of 3,5,5-Trimethylcyclohexan-1-one via Catalytic Hydrogenation

The initial step involves the selective reduction of the α,β-unsaturated ketone system in isophorone. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity for the C=C bond over the C=O bond under controlled conditions.

Mechanism: The reaction proceeds via the adsorption of both the isophorone and molecular hydrogen onto the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support. The hydrogen molecule undergoes homolytic cleavage on the metal surface, forming reactive metal-hydride species. The alkene moiety of isophorone then complexes with the metal surface and undergoes sequential insertion of two hydrogen atoms, leading to the saturated product.

Experimental Protocol: Catalytic Hydrogenation of Isophorone

-

Apparatus: A Parr hydrogenation apparatus or a similar high-pressure reactor equipped with a magnetic stirrer, a pressure gauge, and a gas inlet.

-

Reagents:

-

Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one)

-

Palladium on carbon (5% Pd/C)

-

Ethanol (or another suitable solvent)

-

Hydrogen gas (high purity)

-

-

Procedure:

-

In the reactor vessel, dissolve isophorone in a suitable amount of ethanol.

-

Add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

-

Seal the reactor and purge it several times with nitrogen gas to remove any air.

-

Introduce hydrogen gas into the reactor to the desired pressure (e.g., 50-100 psi).

-

Commence vigorous stirring and maintain the reaction at room temperature or with gentle heating.

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 3,5,5-trimethylcyclohexan-1-one. The product can be purified by distillation if necessary.

-

Step 2: α-Halogenation of 3,5,5-Trimethylcyclohexan-1-one

The second step involves the selective halogenation of the saturated ketone at the α-position (C2). This reaction can be catalyzed by either acid or base. Acid-catalyzed halogenation is generally preferred for mono-halogenation as it proceeds through an enol intermediate and is less prone to polyhalogenation compared to the base-catalyzed route which proceeds via an enolate.[1]

Mechanism (Acid-Catalyzed):

-

Protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon.

-

A proton is abstracted from the α-carbon (C2) by a weak base (e.g., the solvent or the conjugate base of the acid catalyst) to form an enol intermediate.

-

The electron-rich double bond of the enol attacks a molecule of the halogen (e.g., Br₂), leading to the formation of a resonance-stabilized carbocation.

-

Deprotonation of the carbonyl oxygen regenerates the carbonyl group and yields the α-haloketone and the acid catalyst.

Caption: Acid-catalyzed α-bromination of 3,5,5-trimethylcyclohexan-1-one.

Experimental Protocol: α-Bromination of 3,5,5-Trimethylcyclohexan-1-one

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for HBr gas.

-

Reagents:

-

3,5,5-Trimethylcyclohexan-1-one

-

Glacial acetic acid (as solvent and catalyst)

-

Bromine (Br₂)

-

Sodium thiosulfate solution (for quenching)

-

-

Procedure:

-

Dissolve 3,5,5-trimethylcyclohexan-1-one in glacial acetic acid in the round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise from the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the red-brown color of bromine disappears.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with water, dilute sodium thiosulfate solution (to remove any unreacted bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-bromo-3,5,5-trimethylcyclohexan-1-one.

-

Step 3: Favorskii Rearrangement to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid

This is the key step in the synthesis, where the α-haloketone is converted to the desired carboxylic acid. The Favorskii rearrangement is a base-catalyzed reaction of an α-haloketone that leads to a carboxylic acid derivative.[2][3]

Mechanism:

-

Enolate Formation: A strong base (e.g., hydroxide ion) abstracts an acidic proton from the α'-carbon (C6), forming an enolate.

-

Cyclopropanone Formation: The enolate undergoes an intramolecular Sₙ2 reaction, where the enolate attacks the carbon bearing the halogen, displacing the halide ion and forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon of the strained cyclopropanone ring.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of one of the bonds of the cyclopropanone ring. The cleavage occurs to form the more stable carbanion. In this case, cleavage of the bond between the original carbonyl carbon and the more substituted carbon (C1) is favored, leading to a carbanion at the C1 position.

-

Protonation: The carbanion is protonated by water (or upon acidic workup) to yield the final carboxylic acid product.

Caption: Mechanism of the Favorskii rearrangement.

Experimental Protocol: Favorskii Rearrangement

-

Apparatus: A round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents:

-

2-Bromo-3,5,5-trimethylcyclohexan-1-one

-

Aqueous sodium hydroxide solution (e.g., 10-20%)

-

Diethyl ether (for extraction)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Dissolve the α-bromoketone in a minimal amount of a co-solvent like ethanol if necessary, and place it in the round-bottom flask.

-

Add the aqueous sodium hydroxide solution.

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the aqueous layer with diethyl ether to remove any non-acidic organic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify it with concentrated hydrochloric acid until it is strongly acidic (pH < 2).

-

The carboxylic acid product may precipitate out as a solid or can be extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).

-

Data Summary

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Catalytic Hydrogenation | Isophorone, H₂, 5% Pd/C | 50-100 psi H₂, RT, Ethanol | >90% |

| 2 | α-Bromination | 3,5,5-Trimethylcyclohexan-1-one, Br₂ | Acetic acid, 0°C to RT | 70-85% |

| 3 | Favorskii Rearrangement | 2-Bromo-3,5,5-trimethylcyclohexan-1-one, NaOH(aq) | Reflux in aqueous NaOH | 60-75% |

Conclusion

The synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid from isophorone is a robust and instructive example of applying classic organic reactions to achieve a specific molecular target. Each step—catalytic hydrogenation, α-halogenation, and the Favorskii rearrangement—is well-understood mechanistically and provides a reliable transformation. This guide offers a comprehensive framework for researchers to approach the synthesis of this and related substituted cyclic keto acids, providing both the theoretical underpinnings and practical experimental guidance necessary for successful execution in a laboratory setting.

References

- Favorskii, A. Y. J. Russ. Phys. Chem. Soc.1894, 26, 590.

-

AdiChemistry. Favorskii Rearrangement | Mechanism | Applications. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Wikipedia. Haloform reaction. [Link]

-

BYJU'S. Haloform Reaction Mechanism. [Link]

-

Master Organic Chemistry. Haloform Reaction of Methyl Ketones. [Link]

-

Chemistry LibreTexts. The Synthesis of Carboxylic Acid Derivatives. [Link]

-

Britannica. Carboxylic acid - Synthesis, Reactions, Properties. [Link]

-

Michigan State University Department of Chemistry. Reactions at the α-Carbon. [Link]

-

Chemistry LibreTexts. Carbonyl Alpha-Substitution Reactions (Summary). [Link]

-

Wikipedia. Ketone halogenation. [Link]

-

Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link]

-

ChemTalk. Catalytic Hydrogenation. [Link]

- Google Patents. Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.

Sources

An In-Depth Technical Guide to the Structural Analysis of 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative with potential applications in medicinal chemistry and materials science. We will delve into its structural elucidation through a combination of synthetic strategy and spectroscopic analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds.

Introduction: The Significance of Substituted Cyclohexanones

Cyclohexanone derivatives are a pivotal class of organic compounds, frequently serving as versatile building blocks in the synthesis of complex molecules. Their rigid, yet conformationally mobile, six-membered ring system provides a robust scaffold for the introduction of various functional groups, leading to a diverse array of chemical entities with unique properties. The presence of both a ketone and a carboxylic acid functionality in 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid offers multiple reaction sites for further chemical modifications, making it an attractive target for synthetic chemists. Isophorone and its derivatives, from which this compound can be conceptually derived, have been investigated for a range of biological activities, including their use as aggregation pheromones in certain insects and as fluorogenic probes for enzyme activity.[1][2] Furthermore, isophorone derivatives have been studied for their interactions with DNA, highlighting their potential in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and further development.

| Property | Value | Source |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem |

| Molecular Formula | C10H16O3 | |

| Molecular Weight | 184.23 g/mol | |

| CAS Number | 91057-32-8 |

Synthetic Approach: A Plausible Route from 3,3,5-Trimethylcyclohexanone

The proposed synthesis begins with the readily available starting material, isophorone, which can be selectively hydrogenated to yield 3,3,5-trimethylcyclohexanone. This ketone can then be subjected to oxidative cleavage to introduce the carboxylic acid functionality.

Figure 1: Proposed synthetic workflow for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3,3,5-Trimethylcyclohexanone from Isophorone

This procedure is adapted from known methods for the selective hydrogenation of isophorone.[4]

-

Reaction Setup: To a high-pressure autoclave, add isophorone (1 equiv.) and a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm). Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by techniques such as Gas Chromatography (GC) to observe the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 3,3,5-trimethylcyclohexanone can be purified by vacuum distillation.

Step 2: Oxidation of 3,3,5-Trimethylcyclohexanone to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid

This protocol is based on general procedures for the oxidation of cyclic ketones.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,5-trimethylcyclohexanone (1 equiv.) in a suitable solvent like acetic acid.

-

Oxidant Addition: Add a strong oxidizing agent. A common choice is nitric acid or a mixture of a permanganate or dichromate salt with sulfuric acid. The addition should be done cautiously and at a controlled temperature, as these reactions can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by TLC or GC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Structural Elucidation: A Spectroscopic Deep Dive

Due to the absence of publicly available experimental spectra, this section will provide a detailed analysis based on predicted spectroscopic data. These predictions are generated using established algorithms and provide a strong indication of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Predicted spectra can be generated using software such as ChemDraw or ACD/Labs.[5][6]

Figure 2: 2D structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 10.0-12.0 ppm (s, 1H): This very broad singlet is characteristic of the carboxylic acid proton. Its broadness is due to hydrogen bonding and its downfield shift is a result of the deshielding effect of the adjacent carbonyl group.

-

δ 2.2-2.6 ppm (m, 4H): These multiplets would correspond to the four methylene protons (CH₂) on the cyclohexanone ring. The protons at C2 and C6, being adjacent to the carboxylic acid and ketone functionalities respectively, would be expected to be in this region.

-

δ 1.3 ppm (s, 3H): This singlet would be assigned to the methyl group at the C1 position.

-

δ 1.1 ppm (s, 6H): This singlet would correspond to the two equivalent methyl groups at the C3 position.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

-

δ ~210 ppm: This downfield signal is characteristic of the ketone carbonyl carbon (C5).

-

δ ~180 ppm: This signal corresponds to the carboxylic acid carbonyl carbon (C=O of COOH).

-

δ ~50-60 ppm: Signals in this region would be expected for the methylene carbons of the ring (C2, C4, C6).

-

δ ~45 ppm: This signal would be assigned to the quaternary carbon at C1.

-

δ ~35 ppm: This signal would correspond to the quaternary carbon at C3.

-

δ ~25-30 ppm: Signals in this region would be expected for the three methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

-

3300-2500 cm⁻¹ (broad): A very broad and strong absorption in this region is highly characteristic of the O-H stretching vibration of a carboxylic acid dimer due to hydrogen bonding.

-

~1715 cm⁻¹ (strong, sharp): This absorption corresponds to the C=O stretching vibration of the ketone.

-

~1700 cm⁻¹ (strong, sharp): This absorption is due to the C=O stretching vibration of the carboxylic acid. The overlap with the ketone stretch might result in a broad or complex carbonyl absorption band.

-

~1300-1200 cm⁻¹ (medium): This band would correspond to the C-O stretching vibration of the carboxylic acid.

-

~2960-2850 cm⁻¹ (medium): These absorptions are due to the C-H stretching vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Electron Ionization (EI) Mass Spectrum:

-

m/z 184 (M⁺): The molecular ion peak, corresponding to the molecular weight of the compound.

-

m/z 169 (M⁺ - CH₃): Loss of a methyl group via alpha-cleavage adjacent to the carbonyl or at the C3 position.[7]

-

m/z 139 (M⁺ - COOH): Loss of the carboxylic acid group.

-

m/z 83: A common fragment for cyclohexanone derivatives resulting from cleavage of the ring.

-

m/z 43 (CH₃CO⁺): A characteristic fragment for ketones resulting from alpha-cleavage.

Potential Applications in Drug Development

While specific studies on the pharmacological activity of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are limited, the broader class of substituted cyclohexanone and cyclohexane carboxylic acid derivatives has shown promise in various therapeutic areas. For instance, certain cyclohexane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity.[3] Additionally, some cyclohexene carboxylic acid derivatives have been synthesized and evaluated for their antitumor activity.[2] The structural motifs present in isophorone derivatives have also been explored for their biological activities, suggesting that this class of compounds warrants further investigation in drug discovery programs.

The presence of both a ketone and a carboxylic acid offers opportunities for derivatization to explore structure-activity relationships (SAR). The carboxylic acid can be converted to esters or amides, while the ketone can undergo reactions such as reduction or reductive amination, providing a library of compounds for biological screening.

Conclusion

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a fascinating molecule with a rich potential for chemical exploration. This guide has provided a comprehensive overview of its structural analysis, from a plausible synthetic route to a detailed interpretation of its predicted spectroscopic data. The insights provided herein are intended to empower researchers to synthesize, characterize, and explore the potential applications of this and related compounds in the pursuit of novel scientific discoveries and therapeutic advancements. The combination of a rigid cyclic scaffold and versatile functional groups makes this compound a valuable addition to the synthetic chemist's toolbox.

References

-

SciSpace. (n.d.). Isophorone derivatives as a new structural motif of aggregation pheromones in Curculionidae. Retrieved from [Link]

- AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.

-

PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]

-

ChemDraw Tutorial 4 - Prediction of NMR. (2021, January 12). [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Google Patents. (n.d.). Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.

-

Biblioteka Nauki. (n.d.). Oxidation of cyclic ketones to dicarboxylic acids. Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: alpha-cleavage. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Interactions of Isophorone Derivatives with DNA: Spectroscopic Studies. Retrieved from [Link]

-

PubChem. (n.d.). 3,3,5-Trimethylcyclohexane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). The manufacture of 3,5,5-trimethylhexanoic acid.

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activity of Some Urethane Derivatives of Chalkones. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of cyclohexane carboxylic acid compounds.

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). 3,3,5-trimethylcyclohexyl-alkyl-carboxylic acids.

-

ACD/Labs. (2015, December 3). ACD/NMR Predictors - Software Demo. [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidative cleavages or rearrangements. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3,3,5-trimethylcyclohexanone.

-

YouTube. (2020, June 7). How to predict NMR Shifts of any compound using ChemDraw ?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of pure isomeric forms of 3,3,5-trimethyl cyclohexanoland 3,3,5-trimethyl cyclohexanone amino acid esters.

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2019, August 16). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Software. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

YouTube. (2012, October 11). Introduction to IR Spectroscopy - Carboxylic Acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3,3-Trimethyl-6-oxabibylohex-1-ene-carboxylic-acid-methylester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Activity-Based Dicyanoisophorone Derivatives: Fluorogenic Toolbox Enables Direct Visualization and Monitoring of Esterase Activity in Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. EP0753502A2 - Process for the preparation of 3,3,5-trimethylcyclohexanone - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted β-keto acid, represents a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a cyclohexanone ring with a carboxylic acid and gem-dimethyl groups, imparts specific chemical characteristics that are of interest to researchers in drug discovery and development. This guide provides a comprehensive overview of the known and predicted physicochemical and chemical properties of this compound, detailed protocols for its potential synthesis and characterization, and an exploration of its relevance in the broader context of drug design.

Physicochemical Properties

While specific experimental data for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not extensively available in the public domain, we can infer its properties based on its chemical structure and data from analogous compounds. The computed properties are sourced from comprehensive chemical databases.

Table 1: Physical and Chemical Properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid

| Property | Value | Source |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [PubChem][1] |

| CAS Number | 91057-32-8 | [PubChem][1] |

| Molecular Formula | C10H16O3 | [PubChem][1] |

| Molecular Weight | 184.23 g/mol | [PubChem][1] |

| Appearance | White amorphous solid (predicted) | [Inference from related compounds][2] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents such as diethyl ether (predicted). | [Inference from synthesis protocols][2] |

| pKa | Not available | - |

| XLogP3 | 1.1 | [PubChem][1] |

| Topological Polar Surface Area | 54.4 Ų | [PubChem][1] |

Chemical Properties and Reactivity

As a β-keto acid, 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is characterized by the presence of a ketone group at the β-position relative to the carboxylic acid. This structural feature governs its primary reactivity.

Decarboxylation

The most notable chemical property of β-keto acids is their propensity to undergo decarboxylation upon heating, yielding a ketone and carbon dioxide. This reaction proceeds through a cyclic transition state and is a common synthetic strategy for the preparation of ketones.[3]

Caption: Decarboxylation of a β-keto acid proceeds via a cyclic transition state.

Synthesis and Characterization

While a specific, detailed synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and related procedures. A potential starting material is isophorone, which is structurally similar.

Proposed Synthesis from Isophorone

A German patent describes a method for the synthesis of isophorone-2-carboxylic acid from isophorone, which can be adapted for the synthesis of the target molecule.[2] The general strategy involves the reduction of the double bond of isophorone followed by carboxylation.

Experimental Protocol: Synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid

-

Reduction of Isophorone: In a suitable reaction vessel, dissolve isophorone in an appropriate solvent (e.g., ethanol). Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at a controlled temperature (e.g., 0 °C). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a weak acid (e.g., acetic acid) until the effervescence ceases. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Carboxylation: The resulting 3,5,5-trimethylcyclohexanone is then carboxylated. In a flame-dried flask under an inert atmosphere, prepare a solution of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous solvent like tetrahydrofuran (THF) at low temperature (-78 °C). Slowly add the 3,5,5-trimethylcyclohexanone to the LDA solution to form the enolate.

-

CO2 Quench: Bubble carbon dioxide gas through the solution or add crushed dry ice. The reaction mixture is then allowed to warm to room temperature.

-

Final Work-up and Purification: Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid as a white amorphous solid.[2]

Caption: Proposed synthetic workflow for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the methyl groups (singlets), the methylene protons of the cyclohexane ring (multiplets), and a broad singlet for the carboxylic acid proton, typically downfield.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ketone, the carboxylic acid carbon, the quaternary carbons, and the methylene carbons of the ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a strong, sharp peak around 1710 cm⁻¹ for the C=O stretch of the ketone. Another C=O stretch for the carboxylic acid would also be present.[4][5][6]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns.

Applications in Drug Development

While no direct applications of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid in drug development have been reported, the cyclohexanone moiety is a prevalent structural motif in many pharmaceutical compounds.[7] Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial for binding to biological targets.

The presence of both a ketone and a carboxylic acid offers multiple points for further chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules with therapeutic potential. The trimethyl substitution pattern may also influence the lipophilicity and metabolic stability of derivatives, which are key considerations in drug design.

Safety and Handling

Specific safety data for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not available. However, based on the safety data sheets of related carboxylic acids, general laboratory safety precautions should be followed.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a fascinating molecule with a rich potential for chemical exploration. While experimental data remains scarce, its properties and reactivity can be reasonably predicted based on its structural class. The synthetic pathway outlined in this guide provides a practical approach for its preparation, opening the door for further investigation into its chemical and biological properties. As the fields of medicinal and materials chemistry continue to evolve, the unique structural features of this compound may yet find significant application.

References

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. (2021-02-05). [Link]

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ResearchGate. [Link]

-

Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Fisher Digital Publications. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

-

9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. (2021-10-31). [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. PubChem. [Link]

-

Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PMC. (2024-08-15). [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

-

1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. PubChem. [Link]

- Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one.

-

The Production of Isophorone. MDPI. (2023-02-22). [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

-

IMPORTANT ROLES OF CYCLIC DI-KETO COMPOUNDS TO ONE POT SYNTHESES OF NITROGEN HETEROCYCLIC SYSTEMS. IJCRT.org. (2022-07-07). [Link]

-

Full article: Bioactive cyclic molecules and drug design. Taylor & Francis Online. [Link]

-

Recent developments in functionalization of acyclic α-keto amides. RSC Publishing. [Link]

-

Cyclic forms of the alpha-keto acid analogs of arginine, citrulline, homoarginine, and homocitrulline. PubMed. (1978-08-10). [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. (2023-09-20). [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2024-07-30). [Link]

-

Cyclohexanecarboxylic acid. NIST WebBook. [Link]

Sources

- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DE102010009346A1 - Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid | C7H10O6 | CID 630 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (CAS Number: 91057-32-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, with its distinct cyclic ketone and carboxylic acid functionalities, represents a unique scaffold for chemical exploration. This guide provides a comprehensive overview of its chemical and physical properties, alongside a discussion of potential synthetic strategies and applications, particularly within the realm of medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is not extensively available in public literature, this document aims to equip researchers with a foundational understanding by drawing parallels with structurally related molecules and established chemical principles.

Chemical Identity and Physicochemical Properties

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid featuring a ketone group at the 5-position and three methyl groups at the 1 and 3 positions.

| Property | Value | Source |

| CAS Number | 91057-32-8 | [1] |

| Molecular Formula | C₁₀H₁₆O₃ | [1] |

| Molecular Weight | 184.23 g/mol | [1] |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | [1] |

| Synonyms | 1,5,5-trimethyl-3-oxo-1-cyclohexylcarboxylic acid | [1] |

| Appearance | Solid (predicted) | |

| Storage | Room temperature | [2] |

Chemical Structure:

Caption: Chemical structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Synthesis Strategies

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the target compound.

A potential starting material could be a commercially available substituted cyclohexanone. The synthesis would likely proceed through a series of steps including the introduction of the carboxylic acid or an ester precursor, followed by strategic methylation and oxidation or other functional group manipulations. For instance, a Michael addition followed by an alkylation could be a key transformation.

Spectroscopic Characterization (Predicted)

Predictive spectroscopic data is crucial for the identification and characterization of novel compounds. Based on the structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the following spectral characteristics are anticipated:

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the cyclohexane ring. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which would be exchangeable with D₂O. The methyl groups would appear as singlets, with the gem-dimethyl protons at C3 potentially being diastereotopic.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the carbonyl carbon of the ketone (around 200-210 ppm) and the carboxylic acid carbon (around 170-180 ppm). The quaternary carbons and the methyl carbons would also have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[3][4] A sharp, strong absorption for the C=O stretch of the ketone would be expected around 1715 cm⁻¹, and the C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹.[3][4]

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (184.23 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group, water, and successive losses of methyl groups.

Reactivity and Potential Applications in Drug Discovery

The bifunctional nature of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, possessing both a ketone and a carboxylic acid, makes it an intriguing building block for medicinal chemistry.

Chemical Reactivity

-

Carboxylic Acid Group: This functional group can be readily converted into a variety of derivatives such as esters, amides, and acid chlorides, allowing for the introduction of diverse functionalities and modulation of physicochemical properties.[5]

-

Ketone Group: The ketone can undergo a range of reactions including reduction to an alcohol, reductive amination to introduce nitrogen-containing groups, and various condensation reactions.

Sources

- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031342) [hmdb.ca]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 5. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid | C7H10O6 | CID 630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid: An In-depth Technical Guide

Introduction

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is a substituted cyclohexanone derivative with potential applications in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a ketone, a carboxylic acid, and a sterically hindered quaternary carbon center, presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a foundational resource for researchers in chemical synthesis and drug development.

Molecular Structure and Key Features

The molecular formula of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol .[1] The key structural features that dictate its spectroscopic properties are:

-

A carboxylic acid group (-COOH) , which gives rise to characteristic signals in both infrared and nuclear magnetic resonance spectra.

-

A ketone group (C=O) within the cyclohexanone ring.

-

A quaternary carbon atom at position 3, bearing two methyl groups.

-

An additional methyl group at position 1, adjacent to the carboxylic acid.

-

A cyclohexane ring , which can exist in various conformations, influencing the chemical environment of its protons and carbons.

Caption: Molecular structure of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is predicted to show several characteristic absorption bands.

Experimental Protocol (General): A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| ~2960, ~2870 | Medium-Strong | C-H stretch (methyl and methylene groups) |

| ~1715 | Strong | C=O stretch of the carboxylic acid |

| ~1705 | Strong | C=O stretch of the ketone |

| ~1460, ~1370 | Medium | C-H bend (methyl and methylene groups) |

| ~1250 | Medium-Strong | C-O stretch of the carboxylic acid |

| ~920 | Broad, Medium | O-H bend of the carboxylic acid dimer |

Interpretation:

The most prominent feature in the IR spectrum is the very broad absorption band between 3300 and 2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the methyl and methylene groups around 2960 and 2870 cm⁻¹.

The carbonyl region is expected to show two strong absorption bands. The peak around 1715 cm⁻¹ can be attributed to the C=O stretch of the carboxylic acid, while the peak around 1705 cm⁻¹ corresponds to the C=O stretch of the cyclohexanone ring. The presence of two distinct carbonyl peaks is a key diagnostic feature for this molecule. The C-O stretching of the carboxylic acid and the broad O-H bend are also expected to be present in their characteristic regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Experimental Protocol (General): A small amount of the sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 1H | -COOH |

| ~2.5-2.2 | Multiplet | 4H | -CH₂-C=O and -CH₂-C(CH₃)₂ |

| ~1.3 | Singlet | 3H | C1-CH₃ |

| ~1.1 | Singlet | 6H | C3-(CH₃)₂ |

Interpretation:

The most downfield signal, a broad singlet around 12.0 ppm, is characteristic of the acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.

The methylene protons of the cyclohexane ring are expected to appear as complex multiplets in the region of 2.2-2.5 ppm. The protons on C2 and C6 are adjacent to the quaternary carbons, while the protons on C4 are adjacent to the ketone. These different electronic environments will lead to overlapping signals.

The three methyl groups are predicted to be sharp singlets due to the absence of adjacent protons. The singlet at approximately 1.3 ppm is assigned to the methyl group at the C1 position, which is deshielded by the adjacent carboxylic acid group. The singlet at around 1.1 ppm, integrating to six protons, is assigned to the two equivalent methyl groups on the C3 quaternary center.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~210 | C5 (C=O, ketone) |

| ~180 | C7 (-COOH) |

| ~50 | C4 & C6 (-CH₂-) |

| ~45 | C1 (quaternary) |

| ~40 | C2 (-CH₂-) |

| ~35 | C3 (quaternary) |

| ~28 | C9 & C10 (C3-(CH₃)₂) |

| ~25 | C8 (C1-CH₃) |

Interpretation:

The two carbonyl carbons are the most downfield signals. The ketone carbonyl (C5) is expected around 210 ppm, while the carboxylic acid carbonyl (C7) will be around 180 ppm.

The quaternary carbons (C1 and C3) are predicted to be in the 35-45 ppm range. The methylene carbons of the ring (C2, C4, and C6) will appear in the 40-50 ppm region. The three methyl carbons will be the most upfield signals, with the two equivalent methyls on C3 (C9 and C10) appearing around 28 ppm and the C1-methyl (C8) at approximately 25 ppm.

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol (General): The sample is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectrometry Data:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 184. The fragmentation pattern will be influenced by the functional groups present. Key predicted fragments include:

| m/z | Fragment | Plausible Origin |

| 184 | [C₁₀H₁₆O₃]⁺ | Molecular Ion |

| 169 | [M - CH₃]⁺ | Loss of a methyl group |

| 139 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 126 | [M - C₂H₂O₂]⁺ | McLafferty rearrangement involving the ketone |

| 98 | [C₆H₁₀O]⁺ | Cleavage of the cyclohexane ring |

| 83 | [C₅H₇O]⁺ | Further fragmentation |

| 69 | [C₅H₉]⁺ | Further fragmentation |

| 55 | [C₄H₇]⁺ | Further fragmentation |

Interpretation of Fragmentation:

The molecular ion at m/z 184 confirms the molecular weight. The loss of a methyl group (15 Da) to give a fragment at m/z 169 is a common fragmentation pathway for molecules containing methyl groups. The loss of the carboxylic acid group (45 Da) leading to a fragment at m/z 139 is also expected. Alpha-cleavage adjacent to the ketone and carboxylic acid groups, as well as McLafferty rearrangements, will likely contribute to the overall fragmentation pattern, leading to the smaller fragments observed.

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, as elucidated through predicted IR, ¹H NMR, ¹³C NMR, and mass spectrometry, provides a detailed and self-consistent structural characterization. The key features of the spectra, including the characteristic signals for the carboxylic acid and ketone functionalities, as well as the unique pattern of methyl and methylene signals, align with the proposed molecular structure. This guide serves as a valuable reference for the identification and characterization of this compound and can aid in the quality control and reaction monitoring processes during its synthesis and subsequent use in research and development.

References

-

PubChem. 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid molecular weight and formula

An In-Depth Technical Guide to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a specialized organic compound with significant potential as a building block in medicinal chemistry and drug development. The molecule's unique architecture, featuring a carboxylic acid group for pharmacophore interaction and solubility, a rigid cyclohexanone core, and a metabolically robust gem-dimethyl group, makes it an attractive scaffold for designing novel therapeutics. This document details its core molecular properties, proposes a logical synthetic pathway, explores its potential applications from a medicinal chemistry perspective, and outlines essential safety and handling protocols. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage advanced chemical scaffolds.

Core Molecular Profile

A compound's utility in research and development begins with a precise understanding of its fundamental properties. These identifiers and physicochemical characteristics are foundational for experimental design, analytical characterization, and computational modeling.

Chemical Identity

The compound is systematically named 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid.[1] Its key identifiers are cataloged for unambiguous reference in global databases and procurement systems.

| Identifier | Value | Source |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |

| CAS Number | 91057-32-8 | PubChem[1] |

Physicochemical Properties

The quantitative properties of the molecule dictate its behavior in both chemical reactions and biological systems. These computed values provide a baseline for predicting solubility, reactivity, and pharmacokinetic potential.

| Property | Value | Source |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| Exact Mass | 184.109944368 Da | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 54.4 Ų | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Mechanistic Insights

While numerous synthetic routes to cyclohexanecarboxylic acids exist, a practical and scalable synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid can be logically devised from readily available starting materials. The following proposed pathway leverages well-established organic transformations.

Retrosynthetic Analysis and Strategy

The target molecule can be envisioned as an oxidized derivative of 1,3,3-trimethylcyclohexanecarboxylic acid, which itself can be derived from the hydrogenation of the corresponding aromatic precursor. A common industrial method for producing substituted cyclohexanes involves the catalytic hydrogenation of a benzene ring.[2][3] This approach ensures high atom economy and leverages robust, scalable catalytic processes.

The workflow below outlines a plausible synthetic route starting from a substituted benzoic acid.

Caption: Potential derivatization pathways from the core molecule.

The Gem-Dimethyl Group: A Shield for Metabolic Stability

The 3,3-dimethyl (gem-dimethyl) substitution is a classic medicinal chemistry strategy. It provides a steric shield that can block cytochrome P450-mediated oxidative metabolism at or near that position. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.

Analytical Characterization Workflow

Ensuring the purity and identity of a synthesized compound is paramount. A standard workflow validates the successful synthesis and quantifies the purity of the final product.

Self-Validation: This workflow incorporates orthogonal analytical techniques (MS for mass, NMR for structure, HPLC for purity) to create a self-validating system. A compound that satisfies all three criteria can be considered unequivocally verified.

Sources

A Technical Guide to 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic Acid: From Serendipitous Discovery to Synthetic Staple

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. This molecule, while not a household name, represents a fascinating case study in the derivatization of abundant industrial feedstocks—specifically, isophorone. We will trace its origins from early investigations into isophorone chemistry, detail the seminal synthetic methodologies, and explore the mechanistic principles that govern its formation. This document is intended for researchers, chemists, and drug development professionals who utilize complex organic building blocks and are interested in the lineage and synthetic evolution of such molecules.

Nomenclature and Chemical Identity

To ensure clarity, it is essential to first define the molecule's identity.

-

Systematic IUPAC Name: 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid[1]

-

Common Synonyms: Ketoisophorone carboxylic acid

-

CAS Registry Number: 91057-32-8[1]

-

Molecular Formula: C₁₀H₁₆O₃[1]

-

Molecular Weight: 184.23 g/mol [1]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O₃ | PubChem[1] |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |

| CAS Number | 91057-32-8 | PubChem[1] |

The Genesis: A Legacy of Isophorone Chemistry

The story of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is inextricably linked to its parent molecule, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). Isophorone itself is a high-volume industrial chemical, produced by the self-condensation of three molecules of acetone.[2] Its α,β-unsaturated ketone structure makes it a versatile precursor for a wide array of chemical products, from solvents and coatings to specialty polyamides and polyurethanes.[2][3]

The discovery of our target molecule was not a singular event but rather an outcome of the extensive exploration of isophorone's reactivity, particularly its oxidation chemistry. Early 20th-century chemists were deeply interested in the degradation and transformation of cyclic ketones and terpenes, and isophorone, with its multiple reactive sites, was a prime candidate for such studies. The initial challenge was to selectively modify one part of the molecule without affecting others—a theme that persists in its modern synthesis.

The Foundational Synthesis: Oxidative Cleavage

The most historically significant and conceptually direct route to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid involves the oxidative cleavage of the endocyclic double bond of isophorone. This approach is a classic strategy in organic synthesis for converting alkenes into more highly oxidized functional groups.

The causality behind this choice rests on the inherent reactivity of the carbon-carbon double bond. Strong oxidizing agents can break both the σ and π bonds of the alkene, installing oxygen atoms at each of the original carbon positions.

Workflow: Oxidative Cleavage of Isophorone

Caption: Generalized workflow for the synthesis via oxidative cleavage.

Detailed Protocol: Ozonolysis of Isophorone

Ozonolysis represents a more controlled method for this transformation compared to permanganate or chromic acid, often leading to cleaner reactions and higher yields.

Materials:

-

Isophorone (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ozone (O₃) from an ozone generator

-

Dimethyl sulfide (DMS) or Zinc dust/Acetic Acid for reductive workup

-

Hydrogen peroxide (H₂O₂) for oxidative workup

-

Standard glassware for low-temperature reactions

Procedure:

-

Dissolution & Cooling: Dissolve isophorone in a suitable solvent like dichloromethane in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to stabilize the initially formed ozonide intermediate and prevent side reactions.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating an excess of dissolved ozone.

-

Purging: Once the reaction is complete, bubble dry nitrogen or argon through the solution to remove all excess ozone. This is a crucial safety step, as concentrated ozonides can be explosive.

-

Workup (Oxidative): Slowly add hydrogen peroxide to the cooled solution. This step oxidizes the intermediate aldehyde (formed from the cleavage) directly to the desired carboxylic acid. The reaction is allowed to warm to room temperature and stirred until completion.

-

Extraction & Purification: Perform a standard aqueous workup to separate the organic and aqueous layers. The carboxylic acid product will typically be extracted into a basic aqueous solution (e.g., with NaHCO₃) and then re-acidified to precipitate the product, which can be purified by recrystallization or chromatography.

Evolution of Synthetic Methodologies

While oxidative cleavage is the classic route, modern chemistry has sought more efficient, atom-economical, and scalable methods.[4]

Two-Step Reduction-Carboxylation Sequence

A more recent and elegant approach avoids the harsh conditions of strong oxidants. This method, outlined in patent literature, involves a two-step process that first removes the reactive double bond and then introduces the carboxyl group.[4]

-

Reduction: The α,β-unsaturated double bond of isophorone is selectively reduced to yield 3,3,5-trimethylcyclohexanone. This is typically achieved via catalytic hydrogenation (e.g., H₂ over Pd/C).[4] This step transforms the reactive enone system into a simple ketone, directing the subsequent reaction to a different site.

-

Carboxylation: The resulting saturated ketone is then carboxylated. This can be achieved by forming an enolate with a strong, non-nucleophilic base (like LDA or DBU as described in some patents) and then quenching the enolate with carbon dioxide (CO₂), either as a gas or as dry ice.[4]

Workflow: Reduction-Carboxylation Pathway

Caption: Modern two-step synthesis via a saturated ketone intermediate.

This method's primary advantage is its high degree of control and avoidance of bond-cleavage reactions, which can lead to complex product mixtures. It is also more "atom-economical" and aligns better with the principles of green chemistry.[4]

Applications and Significance

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid is not typically an end-product but rather a valuable chiral building block or intermediate in the synthesis of more complex molecules. Its rigid cyclohexanone framework, combined with the carboxylic acid handle and stereocenters, makes it a useful scaffold for:

-

Pharmaceuticals: As a starting point for creating complex cyclic structures found in various drug candidates.

-

Agrochemicals: The trimethylated cyclic core is a common motif in pesticides and herbicides.

-

Fine Chemicals: Used in the synthesis of specialty polymers, fragrances, and other high-value chemical products.

The presence of both a ketone and a carboxylic acid allows for orthogonal chemical modifications, enabling chemists to build molecular complexity in a stepwise and controlled manner.

Conclusion

The journey of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid from a derivative of the bulk chemical isophorone to a valuable synthetic intermediate showcases the evolution of organic synthesis. The initial discovery, rooted in the exploratory oxidation of an abundant feedstock, has given way to more refined, strategic, and sustainable synthetic routes like the reduction-carboxylation pathway. Understanding this history provides valuable context for chemists and researchers, highlighting the interplay between industrial chemistry, reaction mechanism discovery, and the ongoing quest for more efficient ways to construct complex molecules.

References

-

Isophorone - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. Retrieved January 18, 2026, from [Link]

-

The Production of Isophorone. (2023). MDPI. Retrieved January 18, 2026, from [Link]

-

Unexpected oxidation of β-isophorone with molecular oxygen promoted by TEMPO. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Aerobic oxidation of β-isophorone catalyzed by N-hydroxyphthalimide: the key features and mechanism elucidated. (2012). PubMed. Retrieved January 18, 2026, from [Link]

-

Isophorone. (n.d.). DrugFuture. Retrieved January 18, 2026, from [Link]

- Method of producing ketoisophorone. (1999). Google Patents.

-

1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from [Link]

- Synthesis of 2-carboxy-3,5,5-trimethylcyclohexan-1-one. (n.d.). Google Patents.

-

The Alkaline Cleavage of Isophorone. (n.d.). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]

Sources

A Theoretical and Spectroscopic Deep Dive into 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid

This technical guide provides a comprehensive theoretical analysis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a substituted cyclohexanone derivative. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deeper understanding of the molecule's structural, electronic, and spectroscopic properties. By leveraging computational chemistry, we will explore its conformational landscape, predict its spectroscopic signatures, and elucidate its electronic characteristics.

Introduction to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid

1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid (PubChem CID: 24975144) is a polyfunctional organic molecule with the chemical formula C10H16O3.[1] Its structure is characterized by a cyclohexane ring bearing a ketone, a carboxylic acid, and three methyl groups. The presence of a quaternary carbon and multiple functional groups suggests a rich stereochemistry and the potential for interesting intramolecular interactions that dictate its preferred conformation and reactivity. A thorough understanding of these aspects is crucial for its potential applications in synthesis, medicinal chemistry, and materials science.

Key Molecular Identifiers:

| Property | Value | Source |

| IUPAC Name | 1,3,3-trimethyl-5-oxocyclohexane-1-carboxylic acid | PubChem[1] |

| CAS Number | 91057-32-8 | PubChem[1] |

| Molecular Formula | C10H16O3 | PubChem[1] |

| Molecular Weight | 184.23 g/mol | PubChem[1] |

| InChI Key | SGFBPPHVKLFHLR-UHFFFAOYSA-N | PubChem[1] |

Conformational Analysis and Optimized Geometry

The conformational flexibility of the cyclohexane ring is a critical determinant of a molecule's physical and chemical properties. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the chair conformation is expected to be the most stable. The key consideration is the axial versus equatorial positioning of the substituents to minimize steric strain, particularly 1,3-diaxial interactions.[2]

A computational approach using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory is a reliable method for determining the most stable conformer and its geometric parameters.[3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

The two primary chair conformers are interconvertible through ring flipping. In one conformer, the carboxylic acid group at C1 is in an axial position, while in the other, it is equatorial. The bulky gem-dimethyl groups at C3 will have one methyl group in an axial position and the other in an equatorial position in both chair conformations. The steric hindrance caused by the axial methyl and carboxylic acid groups will be the primary factor in determining the lowest energy conformer.

It is predicted that the conformer with the carboxylic acid group in the equatorial position will be significantly more stable due to the avoidance of 1,3-diaxial strain with the axial protons on the ring.

Caption: Interconversion of chair conformers of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Synthesis Approaches

While specific, detailed synthetic procedures for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid are not extensively documented in readily available literature, its synthesis can be envisioned through established organic chemistry reactions. A plausible route could involve the hydrogenation of a corresponding aromatic precursor, such as a substituted benzoic acid.[4]

Hypothetical Synthetic Workflow:

Caption: A potential synthetic pathway to 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Theoretical Spectroscopic Analysis

Theoretical calculations of spectroscopic data are invaluable for identifying and characterizing novel compounds. The following sections detail the predicted spectroscopic properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid based on DFT calculations.

Infrared (IR) Spectroscopy

The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key predicted vibrational frequencies are summarized in the table below. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3300-2500 (broad) | Carboxylic acid hydroxyl group |

| C-H stretch | ~3000-2850 | Aliphatic C-H bonds |

| C=O stretch | ~1715 | Ketone carbonyl |

| C=O stretch | ~1700 | Carboxylic acid carbonyl |

| C-O stretch | ~1300-1200 | Carboxylic acid C-O bond |

The broadness of the O-H stretch is indicative of hydrogen bonding, likely forming dimers in the solid state or concentrated solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. The predicted ¹H and ¹³C NMR chemical shifts, relative to a standard like tetramethylsilane (TMS), are crucial for experimental verification.

Predicted ¹H NMR Chemical Shifts:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | 10-12 | singlet (broad) | 1H |

| CH₂ (adjacent to C=O) | 2.2-2.6 | multiplet | 4H |

| CH (gem-dimethyl) | 1.0-1.2 | singlet | 6H |

| CH₃ (at C1) | 1.3-1.5 | singlet | 3H |

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ketone) | ~208 |

| C=O (carboxylic acid) | ~175 |

| C (quaternary, C1) | ~45 |

| C (quaternary, C3) | ~35 |

| CH₂ | ~50 |

| CH₃ | ~25-30 |

Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the HOMO is expected to be localized on the oxygen atoms of the carbonyl and carboxyl groups, while the LUMO is likely to be centered on the carbonyl carbon of the ketone. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Caption: Frontier molecular orbitals of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, the most negative potential (red regions) will be concentrated around the oxygen atoms of the carbonyl and carboxyl groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) will be located around the acidic proton of the carboxylic acid and the aliphatic protons.

Conclusion

This in-depth technical guide has provided a theoretical framework for understanding the structural, spectroscopic, and electronic properties of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid. Through computational modeling, we have elucidated its likely most stable conformation, predicted its key spectroscopic signatures (IR and NMR), and analyzed its electronic characteristics through frontier molecular orbitals and molecular electrostatic potential. This theoretical data serves as a valuable resource for guiding future experimental work, including synthesis, characterization, and evaluation of this molecule for various applications. The presented methodologies and predicted data will be instrumental for researchers and scientists in the fields of chemistry and drug development.

References

-

PubChem. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Katritzky, A. R., et al. (1995). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Journal of the Chemical Society, Perkin Transactions 2, (2), 279-285. [Link]

-

OpenOChem Learn. Conformational Analysis. [Link]

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

PubChem. 1,3,4-Trihydroxy-5-oxocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 3,3,5-Trimethylcyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Muthu, S., et al. (2021). DFT Computation, Spectroscopic, Hirshfeld Surface, Docking and Topological Analysis on 2,2,5‐Trimethyl‐1,3‐Dioxane‐5‐Carboxylic Acid as Potent Anti‐Cancer Agent. ChemistrySelect, 6(45), 12487-12501. [Link]

- Google Patents. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

- 1. 1,3,3-Trimethyl-5-oxocyclohexanecarboxylic acid | C10H16O3 | CID 24975144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

- 3. researchgate.net [researchgate.net]

- 4. WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Starting Materials for 1,3,3-trimethyl-5-oxocyclohexanecarboxylic Acid

Foreword

This technical guide delves into the foundational chemistry for the synthesis of 1,3,3-trimethyl-5-oxocyclohexanecarboxylic acid, a molecule of interest for its potential applications in the development of novel pharmaceuticals and specialty chemicals. Due to the limited availability of direct synthetic routes in published literature, this document provides a comprehensive analysis of the most plausible starting materials and proposes scientifically grounded synthetic pathways. The insights herein are curated for researchers, scientists, and professionals in drug development, offering a blend of established chemical principles and forward-thinking synthetic strategies.

Core Synthetic Strategy: A Focus on Isophorone as the Primary Precursor